Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Description
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a synthetic compound characterized by a piperazine core modified with a 3-oxo group and a bromoacetyl substituent. The dodecyl ester chain (C12) confers lipophilicity, making it suitable for membrane permeability studies or applications requiring hydrophobic interactions. Its molecular formula is C₁₈H₃₄BrN₂O₄, with a molecular weight of 422.38 g/mol . This compound is commercially available (e.g., catalog #sc-326884, Santa Cruz Biotechnology) and priced at $284.00 for 500 mg . Its structural uniqueness lies in the bromoacetyl group, which may enhance electrophilic reactivity, and the long alkyl chain, which influences solubility and biological membrane interactions.
Properties
IUPAC Name |
dodecyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BrN2O4/c1-2-3-4-5-6-7-8-9-10-11-14-27-19(25)15-17-20(26)22-12-13-23(17)18(24)16-21/h17H,2-16H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBWGLKLYEBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Core
The foundational step involves synthesizing or obtaining the 2-piperazinyl derivative, which serves as the scaffold for subsequent functionalization. Common approaches include:
Nucleophilic substitution reactions where a suitable precursor, such as 2,3-dichloropyrazine, undergoes nucleophilic attack by an amine to form the piperazine ring. This process often employs solvents like ethanol or acetonitrile under reflux conditions.
Cyclization methods where amino precursors undergo ring closure in the presence of catalysts or dehydrating agents to form the piperazine nucleus.
Introduction of the 2-Bromoacetyl Group
The key functionalization involves attaching the 2-bromoacetyl moiety to the piperazine ring:
- Reaction with bromoacetyl bromide : As per patent US4255575, a typical procedure involves dissolving the piperazine derivative in an inert solvent such as dry tetrahydrofuran (THF). The solution is cooled (0–5°C), and bromoacetyl bromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete acylation.
Piperazine derivative + Bromoacetyl bromide → 2-(2-bromoacetyl)-piperazine derivative
- Reaction conditions : The process often employs triethylamine or sodium carbonate as a base to neutralize the generated HBr, facilitating the acylation.
Esterification with Dodecyl Alcohol
The final step involves esterifying the carboxylic acid group (if present) or directly attaching the dodecyl chain to the hydroxyl group:
Esterification via Fischer method : The carboxylic acid intermediate reacts with dodecyl alcohol in the presence of an acid catalyst such as sulfuric acid under reflux conditions. Alternatively, DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling agents can be employed to activate the carboxylic acid, facilitating ester formation with dodecyl alcohol.
Direct esterification : If the compound contains a hydroxyl group, direct esterification with dodecyl chloride or bromide can be performed under basic conditions, often using pyridine as a solvent and base.
Purification and Characterization
Post-synthesis, the crude product undergoes purification via:
Column chromatography using silica gel and suitable solvent systems (e.g., hexane/ethyl acetate) to isolate the pure ester.
Recrystallization from solvents like ethanol or methanol to improve purity.
Characterization involves:
NMR spectroscopy to confirm the chemical structure.
Infrared spectroscopy to verify functional groups.
Mass spectrometry for molecular weight confirmation.
Data Table: Summary of Preparation Methods
Research Findings and Notes
Reactivity of bromoacetyl groups : The presence of the bromine atom in the acetyl chain imparts high reactivity, enabling further nucleophilic substitutions or modifications, which are crucial for tailoring biological activity.
Optimization strategies : Incorporating polar groups or heterocycles into the side chain has been shown to improve solubility and activity, as evidenced by recent medicinal chemistry studies on related compounds.
Safety and handling : Bromoacetyl bromide is highly reactive and corrosive; reactions should be conducted under inert atmospheres with appropriate safety precautions.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
Scientific Research Applications
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has been investigated for its potential applications across various scientific fields:
Organic Chemistry
This compound serves as a reagent in organic synthesis, facilitating the creation of complex molecules through various chemical reactions, including nucleophilic substitutions and hydrolysis. Its reactivity, particularly due to the presence of the bromoacetyl group, allows for the formation of diverse derivatives.
Biological Research
In biological studies, this compound is explored for its role as a biochemical probe. It can interact with cellular components, potentially influencing various cellular processes. The ability to form covalent bonds with nucleophilic sites on proteins or enzymes positions it as a valuable tool in studying enzyme activity and protein interactions.
Medicinal Chemistry
The compound is being evaluated for its therapeutic properties, particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may inhibit the growth of certain pathogens and cancer cells, although further research is necessary to elucidate its mechanisms of action and efficacy.
Material Science
In industrial applications, this compound is utilized in the development of new materials. Its surfactant properties can enhance the performance of emulsions and dispersions in various formulations, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets within cells. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate and analogous compounds:
Key Observations:
Alkyl Chain Impact :
- Longer chains (e.g., dodecyl) enhance lipophilicity, critical for membrane-associated studies .
- Shorter or branched chains (e.g., propyl, sec-butyl) reduce steric hindrance or adjust solubility profiles .
Bromoacetyl Functional Group :
- Compounds with bromoacetyl (e.g., Dodecyl, BI17612) exhibit higher electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
- Derivatives lacking this group (e.g., Ethyl 2-(3-oxo-2-piperazinyl)acetate) are less reactive, limiting their use in covalent binding assays .
Solubility and Bioavailability :
- Methoxyethyl-substituted BI17612 shows improved aqueous solubility compared to dodecyl derivatives, making it preferable for in vivo applications .
- Dodecyl derivatives are more suited for lipid-rich environments, such as cell membrane studies .
Synthetic Utility :
Biological Activity
Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS Number: 1219298-72-2) is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure:
- IUPAC Name: dodecyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
- Molecular Formula: C₂₀H₃₅BrN₂O₄
- Molecular Weight: 447.41 g/mol
The synthesis of this compound typically involves the reaction of dodecyl acetate with 2-bromoacetyl bromide and piperazine in an organic solvent such as dichloromethane or chloroform, using a base like triethylamine to neutralize byproducts .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is thought to involve the formation of covalent bonds with nucleophilic sites on bacterial proteins, disrupting cellular processes and leading to cell death.
Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against various bacterial strains, showing promising results, particularly against Staphylococcus spp. The compound demonstrated a strong bactericidal effect without significant cytotoxicity to normal cell lines .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using L929 normal fibroblast cells. The results indicated that this compound did not significantly affect cell viability at lower concentrations, suggesting a favorable safety profile for potential therapeutic applications.
Cytotoxicity Results:
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromoacetyl group facilitates nucleophilic substitution reactions that can inhibit enzyme activity and disrupt metabolic pathways essential for bacterial survival and proliferation .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperazine derivatives, such as:
| Compound Name | Structure Feature | Antimicrobial Activity |
|---|---|---|
| Dodecyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]acetate | Chloro instead of bromo | Moderate |
| Dodecyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]acetate | Fluoro instead of bromo | Low |
The presence of the bromo group in this compound enhances its reactivity compared to its chloro and fluoro analogs, contributing to its superior antimicrobial efficacy .
Q & A
Q. What are the recommended synthetic routes for Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, the piperazinyl core can be functionalized via bromoacetylation (using 2-bromoacetyl bromide) under anhydrous conditions at 0–5°C to minimize side reactions . Subsequent esterification with dodecyl alcohol requires acid catalysis (e.g., H₂SO₄) and inert atmosphere to prevent hydrolysis. Optimization includes:
- Temperature control : Lower temperatures (<10°C) improve bromoacetyl group stability .
- Solvent selection : Dichloromethane or THF enhances solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromoacetylation | 2-Bromoacetyl bromide, DCM, 0°C | 78 | |
| Esterification | Dodecyl alcohol, H₂SO₄, 60°C | 65 |
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazinyl backbone (δ 3.2–3.8 ppm for N–CH₂ groups) and dodecyl chain (δ 1.2–1.6 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 487.25) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming the oxo-piperazinyl configuration .
- HPLC-PDA : Detects impurities (<2%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does the bromoacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromoacetyl moiety acts as an electrophilic site, enabling nucleophilic attacks (e.g., by amines or thiols). Reactivity is pH-dependent:
- In aqueous buffers (pH 7.4) : Hydrolysis competes with substitution, requiring kinetic studies to optimize reaction rates .
- In non-polar solvents : Stabilizes the leaving group (Br⁻), accelerating substitution. Computational modeling (DFT) predicts activation barriers for SN2 mechanisms .
Note : Side reactions (e.g., elimination) occur above 40°C, necessitating strict temperature control .
Q. What strategies can resolve discrepancies in spectroscopic data obtained from different studies?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-oxo-3-piperidine carboxylate ).
- Dynamic NMR experiments : Resolve conformational exchange broadening in piperazinyl protons .
- Crystallographic alignment : Overlay X-ray structures to identify torsional angle variations affecting spectral shifts .
Table 2 : Discrepancies in ¹³C NMR Data
| Carbon Position | Reported δ (ppm) | Source | Possible Cause |
|---|---|---|---|
| C=O (piperazinyl) | 168.5 vs. 170.2 | vs. | Solvent polarity (CDCl₃ vs. DMSO-d6) |
Q. How does the choice of solvent affect the stability and degradation pathways of this compound under varying temperatures?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Accelerate hydrolysis of the ester group at elevated temperatures (>50°C), forming carboxylic acid byproducts .
- Non-polar solvents (hexane) : Improve thermal stability but reduce solubility, complicating reaction homogeneity .
- Accelerated stability studies : Use Arrhenius plots (25–60°C) to predict shelf life. For example, t₉₀ (time to 10% degradation) in ethanol is 6 months at 25°C .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding affinity to enzymes (e.g., kinases) by simulating interactions with the bromoacetyl "warhead" .
- MD simulations (GROMACS) : Assess conformational flexibility of the dodecyl chain in lipid bilayers, relevant to membrane permeability studies .
- QSAR models : Correlate substituent effects (e.g., varying alkyl chain length) with bioactivity using partial least squares regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
